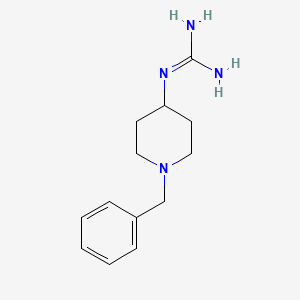

N-(1-benzylpiperidin-4-yl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzylpiperidin-4-yl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a guanidine moiety

Mecanismo De Acción

Target of Action

The primary target of N-(1-benzylpiperidin-4-yl)guanidine is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease.

Biochemical Pathways

Given its target, it is likely involved in theamyloidogenic pathway , which leads to the production of beta-amyloid peptide .

Result of Action

By potentially inhibiting beta-secretase 1, the compound could reduce the production of beta-amyloid peptide, a key player in the development of alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)guanidine typically involves the reaction of 1-benzylpiperidine with a guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction is usually carried out in the presence of coupling reagents or metal catalysts to facilitate the guanidylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-benzylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

N-(1-benzylpiperidin-4-yl)guanidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.

Medicine: Research explores its potential therapeutic effects, including its role as a pharmacological agent.

Industry: It is utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-Benzyl-4-piperidinyl)guanidine hydrochloride

- N-(2-Chlorobenzyl)guanidine sulfate

- N-(3,4-Dichlorobenzyl)guanidine hemisulfate

Uniqueness

N-(1-benzylpiperidin-4-yl)guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

N-(1-benzylpiperidin-4-yl)guanidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.

Primary Target

The primary target of this compound is beta-secretase 1 (BACE1) , an enzyme involved in the amyloidogenic pathway that leads to the production of beta-amyloid peptides. These peptides are implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE1, this compound may reduce the accumulation of beta-amyloid, thereby potentially offering therapeutic benefits in neurodegenerative conditions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties:

- Sigma Receptors : A series of derivatives based on this compound were synthesized and evaluated for their affinity at sigma receptors. The unsubstituted compound demonstrated high affinity for sigma1 receptors (Ki = 3.90 nM) and lower affinity for sigma2 receptors (Ki = 240 nM). This suggests a selective interaction that may be leveraged for therapeutic applications .

Antioxidant Activity

In addition to its role in enzyme inhibition, studies have suggested that compounds structurally related to this compound possess antioxidant properties. These activities are critical for neuroprotection and may contribute to the mitigation of oxidative stress in neuronal tissues .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various derivatives of this compound. The following table summarizes some key findings regarding their biological activities:

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Notes |

|---|---|---|---|

| Unsubstituted | 3.90 | 240 | High selectivity for sigma1 receptors |

| 3-substituted | Varies | Varies | Generally higher affinity than 2 or 4-substituted analogues |

| 4-piperidinol derivatives | Various | Various | Explored for inhibition of leptin expression in adipocytes |

This table illustrates how modifications to the piperidine and guanidine moieties can significantly alter biological activity, emphasizing the importance of structural variations in drug design .

Therapeutic Potential

Recent studies have explored the therapeutic implications of this compound in models of neurodegeneration. For instance, compounds derived from this scaffold have shown promise in reducing amyloid plaque formation in vitro and improving cognitive function in animal models . The potential for these compounds to act as dual inhibitors—targeting both sigma receptors and beta-secretase—positions them as candidates for further development in Alzheimer's disease therapies.

Propiedades

IUPAC Name |

2-(1-benzylpiperidin-4-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-13(15)16-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H4,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZVBZJWLZLDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=C(N)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.